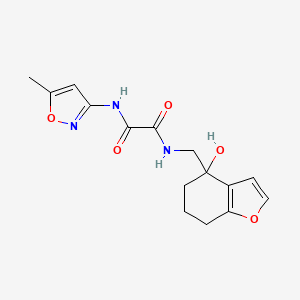

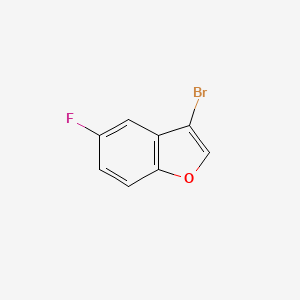

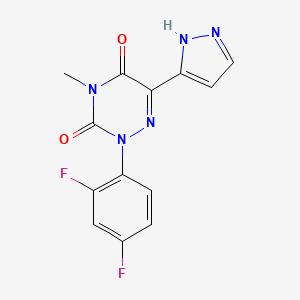

![molecular formula C19H33N3O5 B2688656 Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate CAS No. 2007916-04-1](/img/structure/B2688656.png)

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate, commonly referred to as DTB-8,11-DC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the spirodicarboxylate class of compounds and is used as a reagent for the synthesis of other compounds. DTB-8,11-DC is a useful reagent for the synthesis of heterocycles, amino acids, and other compounds. In addition, it has been used in the development of pharmaceuticals, agrochemicals, and other products.

Applications De Recherche Scientifique

Crystal Structure and Molecular Symmetry

The study of crystal structures and molecular symmetry of related compounds, such as tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, reveals their complex mirror symmetry and chair conformation. These structural insights are crucial for understanding molecular interactions, which can aid in the design of new materials with specific properties (Yongkwan Dong et al., 1999).

Synthetic Routes and Chemical Space

Efficient and scalable synthetic routes to bifunctional compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been developed. These methodologies enable the exploration of chemical spaces complementary to piperidine ring systems, highlighting the significance of structural analogs in drug discovery and development (M. J. Meyers et al., 2009).

Protecting Group Strategies

The development of new reagents for the introduction of Boc (tert-butoxycarbonyl) protecting groups to amines, exemplified by tert-butyl (2,4-dioxo-3-azaspiro[5,5]undecan-3-yl) carbonate (Boc-OASUD), is critical for the synthesis of N-Boc-amino acids. Such strategies enhance the efficiency and yield of protected amino acids, crucial for peptide synthesis (B. L. Maheswara Rao et al., 2017).

Photochemical and Thermal Rearrangements

Investigations into the photochemical and thermal rearrangements of oxaziridines provide evidence supporting stereoelectronic control theory. These studies not only deepen our understanding of molecular dynamics but also offer pathways for the synthesis of novel organic compounds (A. Lattes et al., 1982).

Antineoplastic Activity

Research on dibenzoazaspiro compounds has shown promising antineoplastic activity against drug-resistant leukemias. The ability to synthesize these compounds with high diastereocontrol opens new avenues for the development of targeted cancer therapies (Joseane A Mendes et al., 2019).

Propriétés

IUPAC Name |

ditert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33N3O5/c1-17(2,3)26-15(24)21-10-11-22(16(25)27-18(4,5)6)13-19(12-21)9-7-8-14(23)20-19/h7-13H2,1-6H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYQOJJWTIXXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC2(C1)CCCC(=O)N2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

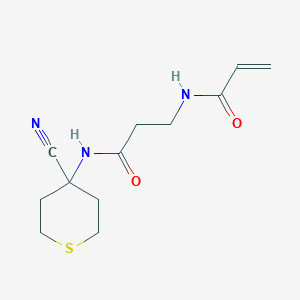

![4-(dipropylsulfamoyl)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2688578.png)

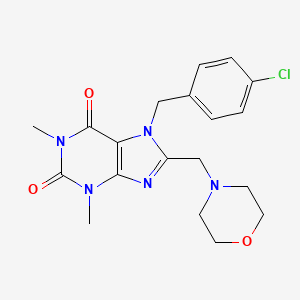

![1-{[3-Methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-yl]sulfonyl}azepane](/img/structure/B2688584.png)

![2,5-dichloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2688592.png)